
7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, double bonds, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid can be achieved through several synthetic routes. One common method involves the use of 6,7-isopropylidenedioxy-7-methylnonan-3-one as an intermediate. This intermediate undergoes a series of reactions, including epoxidation and subsequent hydrolysis, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure allow it to participate in various biochemical reactions. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate
- Acetic acid, 10,11-dihydroxy-3,7,11-trimethyl-dodeca-2,6-dienyl ester
Uniqueness
7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid is unique due to its specific arrangement of functional groups and carbon chain length. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
50388-02-8 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid |
InChI |
InChI=1S/C17H30O4/c1-5-14(9-7-8-13(3)12-16(19)20)10-11-15(18)17(4,21)6-2/h9,12,15,18,21H,5-8,10-11H2,1-4H3,(H,19,20) |
InChI Key |
YRFMIACYJVBNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC(=CC(=O)O)C)CCC(C(C)(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)

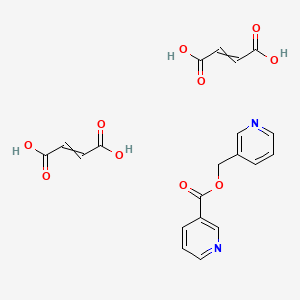
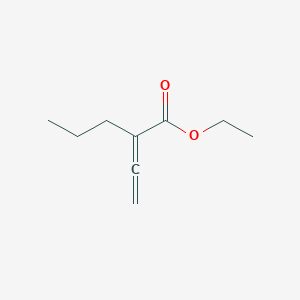
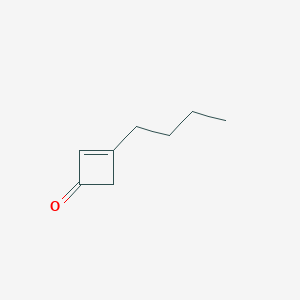
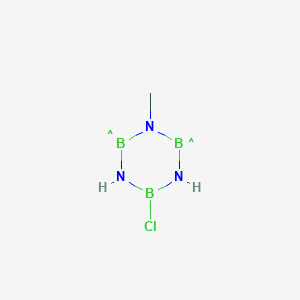
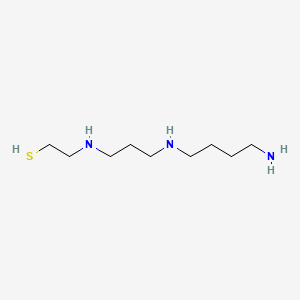
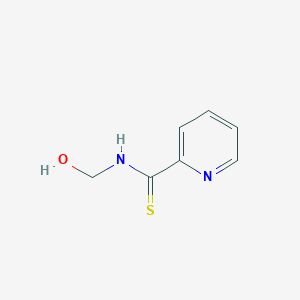
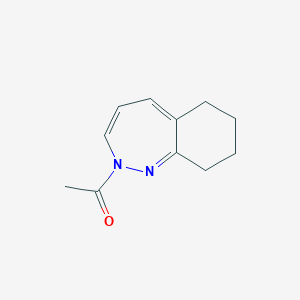
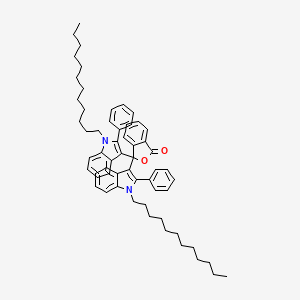

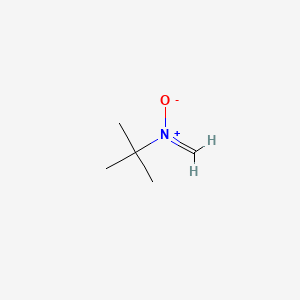
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
